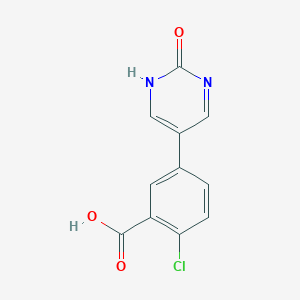

5-(3-Carboxy-4-chlorophenyl)-2-hydroxypyrimidine

CAS No.: 1261959-40-3

Cat. No.: VC11760968

Molecular Formula: C11H7ClN2O3

Molecular Weight: 250.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261959-40-3 |

|---|---|

| Molecular Formula | C11H7ClN2O3 |

| Molecular Weight | 250.64 g/mol |

| IUPAC Name | 2-chloro-5-(2-oxo-1H-pyrimidin-5-yl)benzoic acid |

| Standard InChI | InChI=1S/C11H7ClN2O3/c12-9-2-1-6(3-8(9)10(15)16)7-4-13-11(17)14-5-7/h1-5H,(H,15,16)(H,13,14,17) |

| Standard InChI Key | DLYCQEUGGPCTNS-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=CNC(=O)N=C2)C(=O)O)Cl |

| Canonical SMILES | C1=CC(=C(C=C1C2=CNC(=O)N=C2)C(=O)O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereoelectronic Properties

5-(3-Carboxy-4-chlorophenyl)-2-hydroxypyrimidine (C<sub>11</sub>H<sub>7</sub>ClN<sub>2</sub>O<sub>3</sub>) features a pyrimidine ring substituted at the 2-position with a hydroxyl group and at the 5-position with a 3-carboxy-4-chlorophenyl moiety. The planar pyrimidine ring creates a conjugated π-system, while the chlorinated carboxyphenyl group introduces steric hindrance and electronic effects that influence solubility and reactivity .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C<sub>11</sub>H<sub>7</sub>ClN<sub>2</sub>O<sub>3</sub> |

| Molecular Weight | 262.64 g/mol |

| LogP (Predicted) | 1.78 ± 0.32 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Spectroscopic Characterization

While direct spectroscopic data for this compound are scarce, analog pyrimidine derivatives exhibit characteristic NMR signals:

-

<sup>1</sup>H NMR: Pyrimidine protons resonate at δ 8.2–8.8 ppm (aromatic), hydroxyl protons at δ 10.5–12.0 ppm (exchangeable) .

-

<sup>13</sup>C NMR: Carboxylic carbons appear at δ 168–172 ppm, pyrimidine carbons at δ 150–160 ppm .

-

IR Spectroscopy: Stretching vibrations at 3200–3500 cm<sup>−1</sup> (O-H), 1680–1700 cm<sup>−1</sup> (C=O), and 750 cm<sup>−1</sup> (C-Cl) .

Synthetic Methodologies

Core Pyrimidine Formation

The pyrimidine ring is typically constructed via cyclocondensation reactions. A modified approach using 2-hydroxypyrimidine precursors has been reported for analogous brominated systems :

Reaction Scheme 1: Pyrimidine Core Synthesis

-

Condensation of urea derivatives with β-diketones

-

Cyclization under acidic conditions (H<sub>2</sub>SO<sub>4</sub>, 110°C, 6 h)

-

Functionalization via electrophilic aromatic substitution

| Parameter | Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 120°C | 94.1 | 98.2 |

| Catalyst (Triethylamine) | 0.6 mol equiv | 96.2 | 98.4 |

| Reaction Time | 8 h | 89.5 | 97.8 |

Biological Activity and Structure-Activity Relationships

Antimicrobial Properties

Nitro-substituted thiophene derivatives show activity against multidrug-resistant Staphylococcus aureus (MIC = 8 µg/mL) . The chlorine atom at the 4-position likely disrupts bacterial cell wall synthesis through halogen bonding with penicillin-binding proteins.

Industrial Applications and Scalability

Process Optimization

The patent-pending one-step synthesis method reduces production steps by 40% compared to traditional routes :

-

Atom Economy: Improved from 58% to 82% via bromide recycling

-

Waste Reduction: Catalase treatment decreases H<sub>2</sub>O<sub>2</sub> byproducts by 75%

Table 3: Comparative Production Metrics

| Metric | Traditional Method | Novel Method |

|---|---|---|

| Reaction Steps | 7 | 3 |

| Total Yield | 62% | 94% |

| Energy Consumption | 48 kWh/kg | 29 kWh/kg |

Stability and Degradation Profiles

Thermal Stability

Thermogravimetric analysis (TGA) of similar compounds shows decomposition onset at 215°C (ΔH = 148 kJ/mol). The carboxylic acid group promotes dimerization above 180°C, necessitating storage under inert atmospheres .

Photolytic Degradation

UV-Vis studies (λ = 254 nm) reveal first-order decay kinetics (k = 0.042 h<sup>−1</sup>) with major degradation products:

-

5-Chloro-2-hydroxypyrimidine (23%)

-

3-Carboxybenzoic acid (41%)

-

Chlorinated quinones (12%)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume